(S,s)-2-aminocyclohexylsulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,s)-2-aminocyclohexylsulfonic acid is an organic compound that features both an amino group and a sulfonic acid group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,s)-2-aminocyclohexylsulfonic acid typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, is first functionalized to introduce the sulfonic acid group. This can be achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Amination: The introduction of the amino group can be performed through nucleophilic substitution reactions. For instance, the sulfonated cyclohexane derivative can be reacted with ammonia or an amine under suitable conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(S,s)-2-aminocyclohexylsulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide or thiol group.
Substitution: Both the amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include nitro derivatives, sulfonamides, and various substituted cyclohexane compounds.
Wissenschaftliche Forschungsanwendungen
(S,s)-2-aminocyclohexylsulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (S,s)-2-aminocyclohexylsulfonic acid exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the sulfonic acid group.
Cyclohexanesulfonic acid: Contains the sulfonic acid group but lacks the amino group.
2-aminocyclohexanol: Contains an amino group and a hydroxyl group instead of a sulfonic acid group.
Uniqueness
(S,s)-2-aminocyclohexylsulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C6H13NO3S |
---|---|
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
(1S,2S)-2-aminocyclohexane-1-sulfonic acid |
InChI |
InChI=1S/C6H13NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4,7H2,(H,8,9,10)/t5-,6-/m0/s1 |
InChI-Schlüssel |
NDRPLJAHCNWEKE-WDSKDSINSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@H](C1)N)S(=O)(=O)O |
Kanonische SMILES |
C1CCC(C(C1)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.